molecular formula C19H19ClN2O2 B1666169 Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)- CAS No. 72612-12-5

Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)-

Cat. No. B1666169
CAS RN: 72612-12-5
M. Wt: 342.8 g/mol
InChI Key: IJCRRJXGKHUUFF-UHFFFAOYSA-N
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Description

Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)- is a bioactive chemical.

Scientific Research Applications

Neuroleptic Activity

Research has shown that certain benzamides, including variations of Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)-, have been explored for their neuroleptic activity. For instance, a study found that cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, a related compound, was significantly potent in treating psychosis with fewer side effects (Iwanami et al., 1981).

Inhibition of Alkaline Phosphatase

Benzamide derivatives have been synthesized and shown to be potent inhibitors of alkaline phosphatase, a significant enzyme in bone and teeth calcification. These compounds have shown mild cytotoxicity and could be considered as non-toxic medicinal scaffolds (Abbasi et al., 2019).

Dopamine Receptor Antagonism

Studies indicate that benzamides, similar to the specified compound, can act as potent antagonists of dopamine receptors. YM-09151-2, a benzamide derivative, was observed to be a potent antagonist at D2-type dopamine receptors, influencing serum prolactin levels, which is significant in understanding certain psychotropic drug mechanisms (Meltzer et al., 1983).

Anti-inflammatory Activity

Another application of benzamide derivatives is in the field of anti-inflammatory drugs. For example, indolyl azetidinones, including N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, have been synthesized and demonstrated anti-inflammatory activity, potentially offering new avenues in anti-inflammatory medication development (Kalsi et al., 1990).

Serotonin Receptor Agonism

In the context of gastrointestinal motility, some benzamide derivatives have been studied as selective serotonin 4 receptor agonists. These compounds, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, have shown promise as prokinetic agents with reduced side effects (Sonda et al., 2004).

properties

CAS RN

72612-12-5

Product Name

Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)-

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

3-chloro-N-[3-(5-methoxy-1H-indol-3-yl)propyl]benzamide

InChI

InChI=1S/C19H19ClN2O2/c1-24-16-7-8-18-17(11-16)14(12-22-18)5-3-9-21-19(23)13-4-2-6-15(20)10-13/h2,4,6-8,10-12,22H,3,5,9H2,1H3,(H,21,23)

InChI Key

IJCRRJXGKHUUFF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC(=CC=C3)Cl

Appearance

Solid powder

Other CAS RN

72612-12-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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